

p-(Dimethylamino)benzaldehyde oxime chemical properties and characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-(Dimethylamino)benzaldehyde
oxime

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An In-depth Technical Guide to **p-(Dimethylamino)benzaldehyde Oxime**: Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **p-(Dimethylamino)benzaldehyde oxime**. It is intended for researchers and professionals in chemistry and drug development who require detailed technical data and experimental procedures. This document includes tabulated physical and spectral data, detailed protocols for synthesis and analysis, and a workflow visualization to facilitate laboratory application.

Chemical Properties and Identifiers

p-(Dimethylamino)benzaldehyde oxime, with the chemical formula $C_9H_{12}N_2O$, is an organic compound derived from p-(Dimethylamino)benzaldehyde. It belongs to the class of oximes, which are characterized by the $C=N-OH$ functional group. Its properties are summarized below.

Property	Value	Source
IUPAC Name	(NE)-N-[[4-(dimethylamino)phenyl]methylidene]hydroxylamine	[1]
Synonyms	4-(N,N-Dimethylamino)benzaldehyde oxime, 4-Dimethylaminobenzaldoxime, p-(Dimethylamino)benzaldoxime	
CAS Number	2929-84-2	[1]
Molecular Formula	C ₉ H ₁₂ N ₂ O	[1]
Molecular Weight	164.20 g/mol	[1]
Melting Point	183-185 °C	
Boiling Point	276.4 ± 23.0 °C (at 760 Torr)	
Solubility	Slightly soluble in water (1.8 g/L at 25 °C); >24.6 µg/mL at pH 7.4.[1]	
Density	1.02 ± 0.1 g/cm ³ (at 20 °C)	
Appearance	Typically a solid crystalline powder.	

Synthesis

The synthesis of **p-(Dimethylamino)benzaldehyde oxime** is a straightforward condensation reaction. It is typically prepared by reacting its parent aldehyde, p-(Dimethylamino)benzaldehyde, with hydroxylamine. The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime C=N double bond.

General Reaction Scheme: $(\text{CH}_3)_2\text{NC}_6\text{H}_4\text{CHO} + \text{NH}_2\text{OH}\cdot\text{HCl} \rightarrow (\text{CH}_3)_2\text{NC}_6\text{H}_4\text{CH}=\text{NOH} + \text{HCl} + \text{H}_2\text{O}$

Characterization

The structural confirmation of **p-(Dimethylamino)benzaldehyde oxime** is achieved through various spectroscopic techniques. The key characterization data are summarized in the table below.

Technique	Data	Source
^1H NMR	Spectral data is available, typically run in solvents like CDCl_3 or $\text{DMSO}-d_6$. Key signals include aromatic protons, the azomethine proton ($\text{CH}=\text{N}$), the oxime hydroxyl proton ($\text{N}-\text{OH}$), and the N,N -dimethyl protons.	[1]
^{13}C NMR	Spectral data is available, showing signals for the aromatic carbons, the imine carbon ($\text{C}=\text{N}$), and the methyl carbons of the dimethylamino group.	[1]
FT-IR	Spectra typically recorded using KBr wafer technique.[1] Expected characteristic peaks include: O-H stretch (broad, $\sim 3200\text{-}3400\text{ cm}^{-1}$), $\text{C}=\text{N}$ stretch ($\sim 1640\text{-}1690\text{ cm}^{-1}$), and C-N stretch ($\sim 1350\text{ cm}^{-1}$).	
Mass Spectrometry	GC-MS analysis shows a molecular ion peak $[\text{M}]^+$ at $m/z = 164$, corresponding to the molecular weight of the compound.[1]	

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **p-(Dimethylamino)benzaldehyde oxime**. These are generalized protocols that can be adapted for specific laboratory conditions.

Synthesis Protocol

This protocol describes a standard method for the synthesis of an aldoxime from an aldehyde and hydroxylamine hydrochloride.

- **Dissolution:** Dissolve p-(Dimethylamino)benzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
- **Reagent Addition:** In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
- **Reaction:** Add the hydroxylamine solution to the aldehyde solution. The sodium acetate acts as a base to neutralize the HCl formed during the reaction.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Isolation:** After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation of the product.
- **Filtration:** Collect the solid product by vacuum filtration and wash with cold water to remove any inorganic salts.
- **Purification:** Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure **p-(Dimethylamino)benzaldehyde oxime**.
- **Drying:** Dry the purified crystals under vacuum.

NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the purified oxime and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
- **Analysis:** Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the structure.

FT-IR Spectroscopy

- **Sample Preparation (KBr Pellet):** Mix a small amount (~1-2 mg) of the dry oxime with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm^{-1} .
- **Analysis:** Identify the characteristic absorption bands corresponding to the key functional groups (O-H, C=N, aromatic C-H, C-N).

Mass Spectrometry (GC-MS)

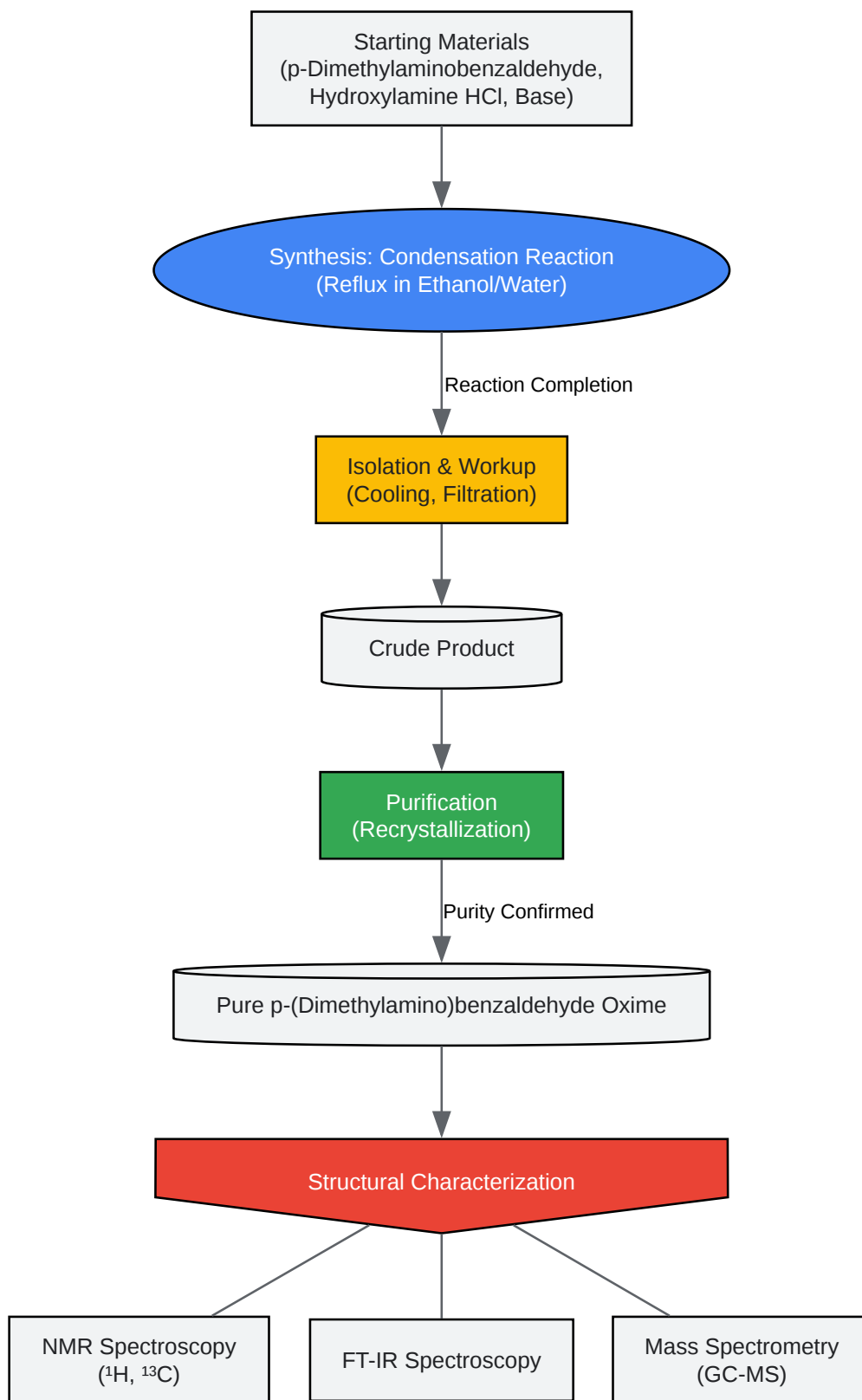
- **Sample Preparation:** Prepare a dilute solution of the oxime in a volatile organic solvent such as methanol or ethyl acetate.
- **Injection:** Inject a small volume (e.g., 1 μL) of the solution into the GC-MS system. The gas chromatograph will separate the compound from any impurities.
- **Data Acquisition:** Obtain the mass spectrum using a suitable ionization method, such as Electron Ionization (EI).
- **Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak (M^+) and characteristic fragmentation patterns to confirm the molecular weight and structure.^[1]

Note on Biological Activity

While **p-(Dimethylamino)benzaldehyde oxime** itself is not extensively studied for biological activity, related oxime compounds are known for their role as reactivators of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds like nerve agents and pesticides.^{[2][3][4]} The nucleophilic oxime group can displace the phosphate group from the serine residue in the active site of AChE, thereby restoring enzyme function.^{[2][4]} Research in this area focuses on optimizing the structure of oximes to improve their efficacy and ability to cross the blood-brain barrier.^[5]

Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of **p-(Dimethylamino)benzaldehyde oxime**.



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Caption: Workflow for the Synthesis and Characterization of the title compound.

Safety and Handling

p-(Dimethylamino)benzaldehyde oxime should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

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- To cite this document: BenchChem. [p-(Dimethylamino)benzaldehyde oxime chemical properties and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609340#p-dimethylamino-benzaldehyde-oxime-chemical-properties-and-characterization]

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